Erasis is sourced from various botanical species, particularly those belonging to the genus Phyllanthus. This genus is known for its rich diversity in phytochemicals, including tannins, terpenes, alkaloids, glycosides, and flavonoids, which contribute to the compound's biological activities . The classification of Erasis aligns with the broader categories of organic compounds, which are characterized by the presence of carbon-based structures.
The synthesis of Erasis involves several methods that can be categorized into natural extraction and semi-synthetic processes.
The molecular structure of Erasis is crucial for understanding its functionality and interactions within biological systems.
Erasis undergoes various chemical reactions that can affect its stability and biological activity.
Understanding how Erasis exerts its effects at a molecular level is essential for evaluating its therapeutic potential.
Erasis primarily acts through:
A comprehensive understanding of the physical and chemical properties of Erasis aids in predicting its behavior in various environments.
Erasis has several promising applications within scientific research and medicine:
The discovery of anidulafungin (marketed as Eraxis) emerged from systematic efforts to optimize the echinocandin class of antifungals. Initial research in the 1970s identified echinocandin B, isolated from Aspergillus nidulans, as a natural product with antifungal properties. However, its clinical utility was limited by dose-dependent hemolysis [2]. This prompted the development of semisynthetic analogs. Cilofungin, the first such analog, entered clinical trials in the 1980s but was withdrawn due to toxicity linked to its solubilizing agent [1] [2].
Anidulafungin (VER-002, LY303366) arose from targeted molecular modifications of the echinocandin core structure. Key innovations included:
CAS No.: 27668-52-6
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3